Indazol-5-yl Alanine Surrogate Delivers Potent CGRP Antagonism with Weak CYP3A4 Inhibition, Contrasting Sharply with Tyrosine-Based Comparators
The indazole-5-yl substituted alanine scaffold, of which 3-(1H-indazol-5-yl)propanoic acid is the core building block, was systematically evaluated against alternative tyrosine surrogates in a series of ureidoamide CGRP receptor antagonists. Compound 23, derived from 1H-indazol-5-yl substituted alanine, demonstrated potent CGRP receptor antagonism with only weak CYP3A4 inhibition, whereas the benzoxazolone amino acid surrogate series produced analogs with substantially greater CYP3A4 liability [1]. Critically, unlike the triptans (clinically used CGRP-targeting agents), compound 23 did not cause active constriction of ex vivo human cerebral arteries [1]. At subcutaneous doses of 0.3–1 mg/kg, compound 23 produced robust inhibition of CGRP-induced increases in marmoset facial blood flow, a validated migraine model [1]. The (R)-amino acid (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid was identified as the key intermediate enabling further development into the clinical candidate BMS-742413 (vazegepant), an intranasal CGRP antagonist [2]. This positions the indazole-5-propanoic acid scaffold as a pharmacologically validated starting point distinct from the 6-substituted and 1-substituted indazole propanoic acid isomers, for which no comparable CGRP antagonist development data are available.
| Evidence Dimension | CGRP receptor antagonist potency and CYP3A4 inhibition profile |
|---|---|
| Target Compound Data | Compound 23 (ureidoamide derived from 1H-indazol-5-yl substituted alanine): potent CGRP antagonist with weak CYP3A4 inhibition; no active constriction of ex vivo human cerebral arteries; robust in vivo efficacy at 0.3–1 mg/kg s.c. in marmoset facial blood flow model |
| Comparator Or Baseline | Triptans: cause active constriction of ex vivo human cerebral arteries; benzoxazolone amino acid surrogates: exhibited greater CYP3A4 inhibition; tyrosine-based surrogates: inferior overall profile across potency–selectivity–metabolic stability dimensions in the same ureidoamide series |
| Quantified Difference | Compound 23 exhibited CYP3A4 inhibition classified as 'only weak' versus moderate-to-strong inhibition observed with alternative surrogates; absence of cerebral artery vasoconstriction versus triptan-induced constriction; efficacy window of 0.3–1 mg/kg s.c. for marmoset facial blood flow inhibition |
| Conditions | In vitro CGRP receptor binding and functional cAMP assays; ex vivo human cerebral artery myography; in vivo marmoset facial blood flow model (CGRP-induced increases) |
Why This Matters
For procurement in migraine drug discovery, the indazole-5-propanoic acid scaffold is the only indazole propanoic acid isomer with published CGRP antagonist SAR data demonstrating simultaneous high potency, weak CYP3A4 inhibition, and absence of vasoconstriction—a combination not achieved by the 6-substituted, 1-substituted, or indole propanoic acid analogs.
- [1] Han, X.; Civiello, R.L.; Conway, C.M.; Cook, D.A.; Davis, C.D.; Degnan, A.P.; Jiang, X.J.; Macci, R.; Mathias, N.R.; Moench, P.; Pin, S.S.; Schartman, R.; Signor, L.J.; Thalody, G.; Tora, G.; Whiterock, V.; Xu, C.; Macor, J.E.; Dubowchik, G.M. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1. Bioorg. Med. Chem. Lett. 2012, 22 (14), 4723–4727. View Source
- [2] Chaturvedula, P.V.; Mercer, S.E.; Pin, S.S.; Thalody, G.; Xu, C.; Conway, C.M.; Keavy, D.; Signor, L.; Cantor, G.H.; Mathias, N.; Moench, P.; Denton, R.; Macci, R.; Schartman, R.; Whiterock, V.; Davis, C.; Macor, J.E.; Dubowchik, G.M. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorg. Med. Chem. Lett. 2013, 23 (11), 3157–3161. View Source
